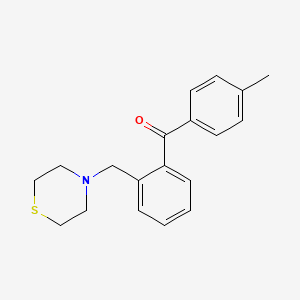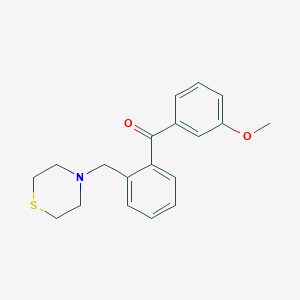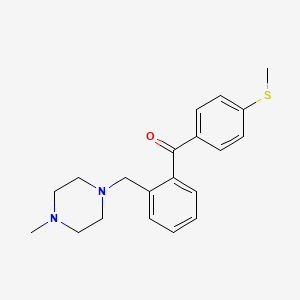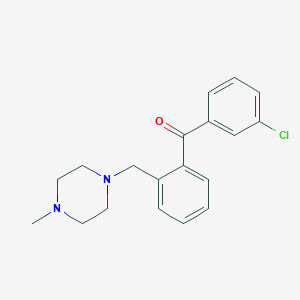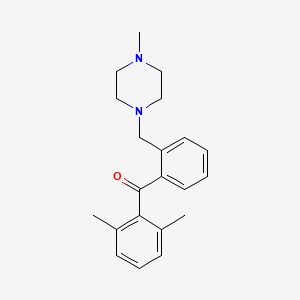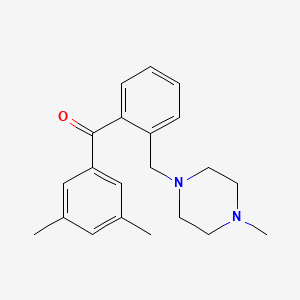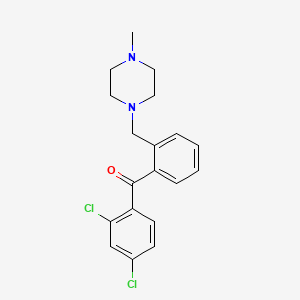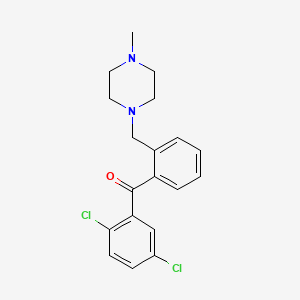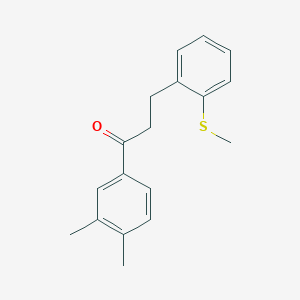
3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C18H20OS . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 3’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone consists of a propiophenone backbone with two methyl groups attached to the phenyl ring and a thiomethylphenyl group attached to the propionyl moiety .Aplicaciones Científicas De Investigación
Environmental Decontamination
3-Methyl-4-nitrophenol, a breakdown product of certain organophosphate insecticides, is structurally similar to the compound . It was found that a particular strain of the bacterium Ralstonia sp. SJ98 can utilize this compound as a sole carbon and energy source, indicating potential environmental decontamination or bioremediation applications. The bacterium demonstrates chemotactic behavior towards this compound, and catechol was identified as a major intermediate in the degradation pathway. This suggests the potential utility of similar compounds in environmental clean-up efforts, particularly for pesticide-contaminated sites (Bhushan et al., 2000).
Spectral Properties and Applications
The spectral properties of certain compounds related to 3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone have been investigated, revealing their potential utility in various applications. For instance, the study of 3-(4-dimethylamino-phenyl)-1-(2,5-dimethyl-thiophen-3-yl)-propenone (DDTP) highlighted its photoreactivity and the effects of medium acidity on its behavior in different solvents. This compound exhibits properties suitable for applications as a green emitting laser dye (El-Daly et al., 2011).
Micellization and Dye Applications
The dye 1-(2,5-Dimethyl-thiophen-3-yl)-3-(2,4,5-trimethoxy-phenyl)-propenone (DTTP) shows interesting behavior in various solvents, indicating its potential as a probe for determining critical micelle concentrations of certain surfactants. This suggests applications in the field of material science, particularly in understanding the behavior of surfactants and micelles (El-Daly et al., 2013).
Organic Semiconductors
The synthesis and characterization of new organic semiconducting polymers containing fused aromatic rings structurally similar to 3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone have been conducted. These polymers demonstrate potential for use in organic thin-film transistors, indicating possible applications in electronics and semiconductor technology (Kong et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-8-9-16(12-14(13)2)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKWDGVSKJIMMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644329 |
Source


|
| Record name | 1-(3,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898780-01-3 |
Source


|
| Record name | 1-(3,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methoxy benzophenone](/img/structure/B1360459.png)
![2,5-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360461.png)
![3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360463.png)
![(3,5-Dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone](/img/structure/B1360464.png)
